N-[(2-methoxyphenyl)methyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
Description
N-[(2-methoxyphenyl)methyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide is a complex organic compound that belongs to the class of triazoloquinazoline derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound, which includes a triazoloquinazoline core, makes it a subject of interest in medicinal chemistry and pharmaceutical research.
Properties
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-3-[4-(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27N5O3/c1-16(2)15-28-23(31)18-9-5-6-10-19(18)29-21(26-27-24(28)29)12-13-22(30)25-14-17-8-4-7-11-20(17)32-3/h4-11,16H,12-15H2,1-3H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZZRDFJTRXQRRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)NCC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxyphenyl)methyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide typically involves multiple steps, starting from readily available starting materials
Formation of Triazoloquinazoline Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazoloquinazoline ring system.
Introduction of Isobutyl Group: The isobutyl group can be introduced via alkylation reactions using isobutyl halides in the presence of a base.
Introduction of Methoxybenzyl Group: The methoxybenzyl group can be introduced through nucleophilic substitution reactions using methoxybenzyl halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxyphenyl)methyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce new substituents or to modify existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4), and catalytic hydrogenation.
Substitution: Common reagents include alkyl halides, acyl halides, and various nucleophiles or electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or aldehydes, while reduction can yield alcohols or amines.
Scientific Research Applications
N-[(2-methoxyphenyl)methyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-[(2-methoxyphenyl)methyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes involved in disease progression or cellular functions.
Comparison with Similar Compounds
Similar Compounds
5-alkyl-4-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinoxaline-1-carboxamide: Known for its anti-inflammatory properties.
4-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]pyrazine derivatives: Studied for their potential as kinase inhibitors and anticancer agents.
4-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]pyridazinone derivatives: Evaluated for their anti-tumor activity.
Uniqueness
N-[(2-methoxyphenyl)methyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide stands out due to its unique combination of functional groups and its potential for diverse biological activities. Its structure allows for various modifications, making it a versatile compound for research and development in multiple fields.
Biological Activity
N-[(2-methoxyphenyl)methyl]-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide is a synthetic compound with a complex structure that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula and weight:
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 433.5 g/mol |
| CAS Number | 902973-37-9 |
The structural complexity of this compound suggests multiple points of interaction with biological targets, which may account for its diverse biological activity.
Antimicrobial Activity
Research indicates that derivatives of triazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that triazole derivatives can effectively inhibit the growth of various bacterial strains and fungi. The presence of the triazole ring in this compound suggests potential antibacterial and antifungal activities.
Anti-inflammatory Activity
Compounds containing quinazoline and triazole moieties have been reported to exhibit anti-inflammatory effects. These effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which play crucial roles in inflammatory pathways. Preliminary docking studies suggest that this compound may interact with these enzymes, potentially leading to reduced inflammation.
Anticancer Activity
The anticancer potential of similar compounds has been documented in several studies. For example, derivatives with triazole structures have shown efficacy against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The specific activity of this compound against cancer cells remains to be fully elucidated but warrants further investigation.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression.
- Receptor Modulation : It could interact with specific receptors in the body, altering signaling pathways related to inflammation or cell proliferation.
- Free Radical Scavenging : The presence of certain functional groups may confer antioxidant properties, helping to mitigate oxidative stress.
Study 1: Antimicrobial Efficacy
A study focusing on triazole derivatives found that compounds similar to this compound exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were determined for various strains, confirming the compound's potential as an antimicrobial agent.
Study 2: Anti-inflammatory Mechanism
In vitro assays demonstrated that derivatives with similar structures could reduce prostaglandin E2 (PGE2) levels in macrophage cultures stimulated by lipopolysaccharides (LPS). This finding suggests that this compound might exert anti-inflammatory effects through COX inhibition.
Study 3: Cytotoxicity Against Cancer Cells
Research involving various triazole derivatives indicated promising results in inhibiting the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values were determined through MTT assays, indicating that similar compounds could lead to significant cytotoxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
